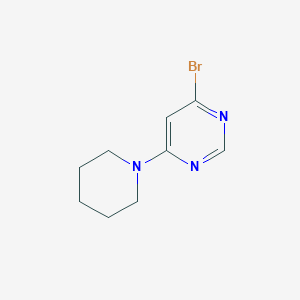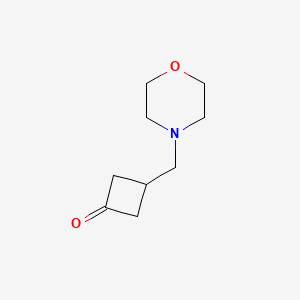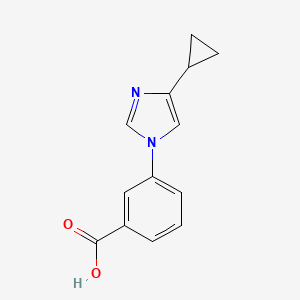![molecular formula C12H14O5 B13929454 5-(methoxymethoxy)-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one CAS No. 888958-28-9](/img/structure/B13929454.png)
5-(methoxymethoxy)-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Methoxymethoxy)-2,2-dimethyl-1,3-benzodioxin-4-one is an organic compound with a complex structure that includes a benzodioxin ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(methoxymethoxy)-2,2-dimethyl-1,3-benzodioxin-4-one typically involves multiple steps, starting from readily available precursors. One common method involves the protection of hydroxyl groups followed by cyclization reactions to form the benzodioxin ring. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Methoxymethoxy)-2,2-dimethyl-1,3-benzodioxin-4-one can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may need anhydrous solvents to prevent side reactions. Substitution reactions may require the presence of catalysts or specific temperature controls to achieve the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or alkanes. Substitution reactions can result in a variety of products, depending on the nature of the substituent introduced.
Applications De Recherche Scientifique
5-(Methoxymethoxy)-2,2-dimethyl-1,3-benzodioxin-4-one has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 5-(methoxymethoxy)-2,2-dimethyl-1,3-benzodioxin-4-one exerts its effects involves interactions with specific molecular targets and pathways. These interactions can include binding to enzymes or receptors, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 5-(methoxymethoxy)-2,2-dimethyl-1,3-benzodioxin-4-one include:
- 5-Methoxy-N,N-dimethyltryptamine
- 5-Methoxy-N,N-diisopropyltryptamine
- 5-Methoxy-N-methyl-N-isopropyltryptamine
Uniqueness
What sets 5-(methoxymethoxy)-2,2-dimethyl-1,3-benzodioxin-4-one apart from these similar compounds is its unique benzodioxin ring system, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other compounds may not be suitable.
Propriétés
Numéro CAS |
888958-28-9 |
|---|---|
Formule moléculaire |
C12H14O5 |
Poids moléculaire |
238.24 g/mol |
Nom IUPAC |
5-(methoxymethoxy)-2,2-dimethyl-1,3-benzodioxin-4-one |
InChI |
InChI=1S/C12H14O5/c1-12(2)16-9-6-4-5-8(15-7-14-3)10(9)11(13)17-12/h4-6H,7H2,1-3H3 |
Clé InChI |
MKQNGRPRHVXONX-UHFFFAOYSA-N |
SMILES canonique |
CC1(OC2=C(C(=CC=C2)OCOC)C(=O)O1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Ethyl 5-cyano-2-{[(3,4-dimethoxybenzyl)oxy]methyl}-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B13929426.png)




